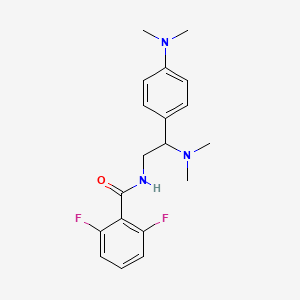

![molecular formula C12H16F3N3O2S B2373662 2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034419-27-5](/img/structure/B2373662.png)

2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

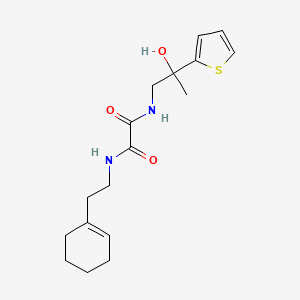

The compound “2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of two nitrogen-containing rings . Attached to this core are a cyclopropyl group, a trifluoropropyl group, and a sulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazolo[1,5-a]pyrazine core could potentially allow for hydrogen bonding interactions . The trifluoropropyl group would introduce a degree of polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The pyrazolo[1,5-a]pyrazine core might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogens . The trifluoropropyl group could potentially undergo reactions involving the carbon-fluorine bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoropropyl group could make the compound more lipophilic, potentially affecting its solubility and distribution in biological systems .科学的研究の応用

Synthesis and Bioactivities

A series of 1H-pyrazole derivatives, similar to the chemical structure , have been synthesized and evaluated for their potential bioactivities. One study reported the synthesis of new 1H-pyrazole derivatives bearing an aryl sulfonate moiety through a one-pot cyclo-condensation reaction. These compounds were screened for anti-inflammatory activity and antimicrobial efficacy against various bacterial and fungal strains. Notably, one of the synthesized compounds showed potent anti-inflammatory properties, while the majority demonstrated activity against microbial strains (Kendre et al., 2013).

Antimicrobial Evaluation

Another study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at creating effective antibacterial agents. The research involved reacting a precursor with various active methylene compounds to produce derivatives like pyran, pyridine, and pyridazine. The synthesized compounds underwent antibacterial activity tests, and eight of them displayed significant activities (Azab et al., 2013).

Antimicrobial Properties of Sulfonamide Derivatives

Further studies explored the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial application. The research produced various derivatives, including 2-pyridone, chromene, and hydrazone, by reacting N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide with different reagents. These compounds were assessed for their antibacterial and antifungal properties, showing promising results (Darwish et al., 2014).

COX-2 Inhibition for Anti-inflammatory Applications

In the context of anti-inflammatory drug development, a series of 1,5-diarylpyrazole derivatives containing sulfonamide were synthesized and evaluated for their COX-2 inhibition capabilities. This work led to the identification of celecoxib, a potent and selective COX-2 inhibitor that underwent clinical trials for treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-cyclopropyl-5-(3,3,3-trifluoropropylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3O2S/c13-12(14,15)3-6-21(19,20)17-4-5-18-10(8-17)7-11(16-18)9-1-2-9/h7,9H,1-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEBAJKDZUPXPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)CCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

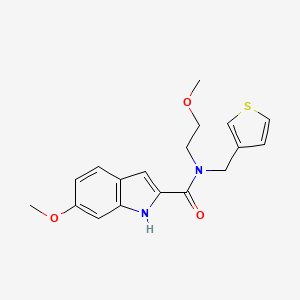

![2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2373580.png)

![Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2373584.png)

![2-Phenoxy-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2373589.png)

![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2373592.png)

![N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2373595.png)

![4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2373597.png)

![2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2373599.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2373602.png)